molecular formula C16H14N4 B1263334 5-Amino-1-methyl-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

5-Amino-1-methyl-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

Cat. No. B1263334
M. Wt: 262.31 g/mol
InChI Key: IYMLKYIERCOLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-methyl-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile is a member of naphthalenes.

Scientific Research Applications

Synthesis of Polyfunctionally Substituted Derivatives

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a related compound, has been used as a precursor for synthesizing various pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes. These compounds are formed through initial additions to either the cyano or amino group followed by cyclization, demonstrating its utility in creating complex molecular structures (Aly, 2006).

Corrosion Inhibition Properties

Some derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile have been explored for their corrosion inhibition properties. They have shown potential in inhibiting corrosion on C-steel surfaces in acidic environments, highlighting their industrial applications in corrosion protection (Hameed et al., 2020).

Involvement in Unexpected Chemical Reactions

Research has documented the unexpected formation of pyrazolopyrimidines during attempts to obtain 5-substituted tetrazoles from carbonitriles, indicating the compound's propensity for unexpected reactions under certain conditions. This highlights the complexity and unpredictability of chemical reactions involving these compounds (Faria et al., 2013).

Synthesis of Novel Adenosine Analogs

The chemical modification of 4-nitrile group in a related compound, 5-amino-1-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole-4-carbonitrile, led to the creation of new adenosine analogs. These compounds were evaluated for their cytotoxicity against various cell lines, demonstrating their potential in biomedical research (Berry et al., 1994).

Synthesis of Pyrazolo Derivatives for Corrosion Inhibition and Antimicrobial Applications

Pyrazole and pyrazolone derivatives, including those related to 5-Amino-1-methyl-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile, have been synthesized and evaluated as corrosion inhibitors. They also demonstrated significant antimicrobial activities, suggesting their potential in multiple industrial applications (Sayed et al., 2018).

properties

Product Name

5-Amino-1-methyl-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

5-amino-1-methyl-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N4/c1-20-16(18)14(10-17)15(19-20)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9,18H2,1H3

InChI Key

IYMLKYIERCOLBI-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N

Canonical SMILES

CN1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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